N-(4-{4-Cyano-2-[(furan-2-yl)methylidene]-5-oxo-2,5-dihydrofuran-3-yl}phenyl)butane-1-sulfonamide N-(4-{4-Cyano-2-[(furan-2-yl)methylidene]-5-oxo-2,5-dihydrofuran-3-yl}phenyl)butane-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 130016-98-7
VCID: VC0141843
InChI: InChI=1S/C20H18N2O5S/c1-2-3-11-28(24,25)22-15-8-6-14(7-9-15)19-17(13-21)20(23)27-18(19)12-16-5-4-10-26-16/h4-10,12,22H,2-3,11H2,1H3/b18-12-
SMILES: CCCCS(=O)(=O)NC1=CC=C(C=C1)C2=C(C(=O)OC2=CC3=CC=CO3)C#N
Molecular Formula: C20H18N2O5S
Molecular Weight: 398.4 g/mol

N-(4-{4-Cyano-2-[(furan-2-yl)methylidene]-5-oxo-2,5-dihydrofuran-3-yl}phenyl)butane-1-sulfonamide

CAS No.: 130016-98-7

Cat. No.: VC0141843

Molecular Formula: C20H18N2O5S

Molecular Weight: 398.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-{4-Cyano-2-[(furan-2-yl)methylidene]-5-oxo-2,5-dihydrofuran-3-yl}phenyl)butane-1-sulfonamide - 130016-98-7

Specification

CAS No. 130016-98-7
Molecular Formula C20H18N2O5S
Molecular Weight 398.4 g/mol
IUPAC Name N-[4-[(2Z)-4-cyano-2-(furan-2-ylmethylidene)-5-oxofuran-3-yl]phenyl]butane-1-sulfonamide
Standard InChI InChI=1S/C20H18N2O5S/c1-2-3-11-28(24,25)22-15-8-6-14(7-9-15)19-17(13-21)20(23)27-18(19)12-16-5-4-10-26-16/h4-10,12,22H,2-3,11H2,1H3/b18-12-
Standard InChI Key DESLCFKWTJEBGT-PDGQHHTCSA-N
Isomeric SMILES CCCCS(=O)(=O)NC1=CC=C(C=C1)C\2=C(C(=O)O/C2=C\C3=CC=CO3)C#N
SMILES CCCCS(=O)(=O)NC1=CC=C(C=C1)C2=C(C(=O)OC2=CC3=CC=CO3)C#N
Canonical SMILES CCCCS(=O)(=O)NC1=CC=C(C=C1)C2=C(C(=O)OC2=CC3=CC=CO3)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties and Identification

N-(4-{4-Cyano-2-[(furan-2-yl)methylidene]-5-oxo-2,5-dihydrofuran-3-yl}phenyl)butane-1-sulfonamide is registered in chemical databases with specific identifiers that facilitate its recognition in scientific literature. The compound presents a complex structure with multiple functional groups that contribute to its potential biological activities.

PropertyDetails
Molecular FormulaC20H18N2O5S
Molecular Weight398.4 g/mol
CAS Number130016-98-7
PubChem CID53432102
Alternative NamesDESLCFKWTJEBGT-UHFFFAOYSA-N (InChIKey), SCHEMBL4413895, DTXSID80700470
Database Creation Date2011-10-30
Database Modification Date2025-04-05

The compound's molecular structure includes several key functional groups arranged in a specific spatial configuration. The butane-1-sulfonamide group is attached to a phenyl ring, which is further connected to a substituted dihydrofuran system containing both a cyano group and a furanylmethylene substituent .

Structural Features and Chemical Bonds

The molecular architecture of N-(4-{4-Cyano-2-[(furan-2-yl)methylidene]-5-oxo-2,5-dihydrofuran-3-yl}phenyl)butane-1-sulfonamide reveals a complex arrangement of chemical bonds and functional groups that contribute to its potential reactivity and biological interactions:

  • A sulfonamide group (-SO2NH-) connected to a four-carbon butyl chain

  • A para-substituted phenyl ring linking the sulfonamide group to the heterocyclic portion

  • A 2,5-dihydrofuran-3-yl system with a carbonyl oxygen (creating the 5-oxo feature)

  • A cyano group (-C≡N) attached to the dihydrofuran ring

  • A furan-2-yl methylidene substituent, providing an additional aromatic heterocycle

These structural elements collectively determine the compound's physical properties, chemical reactivity, and potential biological activities .

Physical and Chemical Properties

Physical State and Solubility Characteristics

Based on its structural features, N-(4-{4-Cyano-2-[(furan-2-yl)methylidene]-5-oxo-2,5-dihydrofuran-3-yl}phenyl)butane-1-sulfonamide likely exists as a solid at room temperature. The presence of both polar functional groups (sulfonamide, cyano, and carbonyl) and nonpolar regions (phenyl ring, butyl chain) suggests amphiphilic properties that would influence its solubility profile in various solvents.

The sulfonamide group typically confers some degree of water solubility, while the aromatic and aliphatic portions contribute to solubility in organic solvents. This balanced solubility profile is often advantageous for pharmaceutical compounds, as it can facilitate both formulation development and absorption across biological membranes.

Spectroscopic Properties

The complex structure of N-(4-{4-Cyano-2-[(furan-2-yl)methylidene]-5-oxo-2,5-dihydrofuran-3-yl}phenyl)butane-1-sulfonamide would produce distinctive spectroscopic signatures that can be used for identification and structural confirmation:

  • Infrared (IR) spectroscopy would reveal characteristic absorption bands for:

    • Sulfonamide S=O stretching (typically around 1350-1310 cm⁻¹ and 1165-1150 cm⁻¹)

    • Nitrile (C≡N) stretching (around 2260-2240 cm⁻¹)

    • Carbonyl (C=O) stretching (approximately 1760-1690 cm⁻¹)

    • Aromatic C=C stretching (1600-1400 cm⁻¹)

  • Nuclear Magnetic Resonance (NMR) spectroscopy would show:

    • Complex aromatic proton signals from the phenyl and furan rings

    • Aliphatic proton signals from the butyl chain

    • Distinct carbon signals for the carbonyl, nitrile, and aromatic carbons

  • Mass spectrometry would likely show a molecular ion peak at m/z 398, corresponding to its molecular weight, along with characteristic fragmentation patterns .

Structure-Activity Relationship Considerations

Key Pharmacophoric Elements

Understanding the relationship between the structure of N-(4-{4-Cyano-2-[(furan-2-yl)methylidene]-5-oxo-2,5-dihydrofuran-3-yl}phenyl)butane-1-sulfonamide and its biological activity requires identification of key pharmacophoric elements that contribute to molecular recognition and binding:

  • The sulfonamide group (-SO2NH-) serves as both a hydrogen bond donor and acceptor, facilitating interactions with target proteins.

  • The cyano group (-C≡N) functions as a hydrogen bond acceptor and introduces electronic effects that influence the reactivity of adjacent groups.

  • The furan rings provide rigid, planar structures for potential π-stacking interactions with aromatic amino acid residues.

  • The carbonyl group in the dihydrofuran system offers additional hydrogen bonding opportunities.

  • The butyl chain contributes hydrophobic interactions that can influence binding affinity and selectivity.

The specific spatial arrangement of these functional groups creates a unique three-dimensional pharmacophore that determines the compound's biological activity profile.

Synthetic Approaches and Challenges

Analytical Considerations

The structural complexity of N-(4-{4-Cyano-2-[(furan-2-yl)methylidene]-5-oxo-2,5-dihydrofuran-3-yl}phenyl)butane-1-sulfonamide presents analytical challenges for confirmation of structure and purity:

  • Multiple functional groups create overlapping spectral features that require high-resolution analytical techniques for unambiguous characterization.

  • The presence of potential geometric isomers around the methylidene double bond necessitates careful stereochemical analysis.

  • The compound's amphiphilic nature may present challenges for chromatographic separation and purification.

Advanced analytical techniques such as 2D NMR spectroscopy, high-resolution mass spectrometry, and X-ray crystallography would be valuable for confirming the structure and stereochemistry.

Research Status and Future Directions

Current Research Landscape

Potential research areas likely include:

  • Evaluation of antibacterial activity against various bacterial strains, including drug-resistant pathogens.

  • Investigation of other potential biological activities, such as anti-inflammatory, antiviral, or anticancer properties.

  • Structural optimization through medicinal chemistry approaches to enhance desirable properties.

  • Development of efficient synthetic methodologies for the compound and its derivatives .

Future Research Opportunities

Several promising research directions for N-(4-{4-Cyano-2-[(furan-2-yl)methylidene]-5-oxo-2,5-dihydrofuran-3-yl}phenyl)butane-1-sulfonamide could address knowledge gaps and explore its potential applications:

  • Comprehensive structure-activity relationship studies to identify the essential structural features for biological activity.

  • In-depth investigation of binding interactions with potential target proteins through computational modeling and experimental approaches.

  • Exploration of formulation strategies to address potential solubility challenges for in vivo applications.

  • Development of structural analogs with improved pharmacokinetic properties or enhanced selectivity for specific targets.

  • Investigation of potential synergistic effects when combined with other bioactive compounds.

These research directions could provide valuable insights into the compound's mechanisms of action and support the development of optimized derivatives for specific therapeutic applications.

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